

Spectroscopic Profile of Methyl 2-chloropropionate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-chloropropionate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **methyl 2-chloropropionate**, a key chemical intermediate in various synthetic processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **methyl 2-chloropropionate** is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, confirming the presence of key functional groups and the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **methyl 2-chloropropionate** are presented below.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **methyl 2-chloropropionate** exhibits two distinct signals, corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.45	Quartet	1H	CH
~3.75	Singlet	3H	OCH ₃
~1.74	Doublet	3H	CH ₃

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~170	C=O (Ester Carbonyl)
~53	OCH ₃ (Ester Methyl)
~52	CHCl (Chlorinated Carbon)
~21	CH ₃ (Methyl)

Note: The ¹³C NMR spectrum is typically acquired with proton decoupling, resulting in singlet peaks for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption peaks for **methyl 2-chloropropionate** are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~2980	Strong	C-H stretch	Alkane
~1745	Strong	C=O stretch	Ester
~1450	Medium	C-H bend	Alkane
~1270	Strong	C-O stretch	Ester
~770	Strong	C-Cl stretch	Alkyl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **methyl 2-chloropropionate** is characterized by the following major peaks.

m/z	Relative Intensity (%)	Assignment
122/124	~2-3%	[M] ⁺ • (Molecular ion peak with ³⁵ Cl/ ³⁷ Cl isotopes)
87	~20%	[M - Cl] ⁺
63/65	~100% (Base Peak)	[CH ₃ CHCl] ⁺ •
59	~90%	[COOCH ₃] ⁺

The presence of the M⁺ and M+2 peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom.^[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** A small amount of **methyl 2-chloropropionate** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.
- **Instrumentation:** The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 or 400 MHz).
- **Data Acquisition:** For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum and enhance sensitivity.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **methyl 2-chloropropionate** is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.
- **Data Analysis:** The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber. The characteristic absorption bands are then identified and assigned to specific functional groups.

Mass Spectrometry

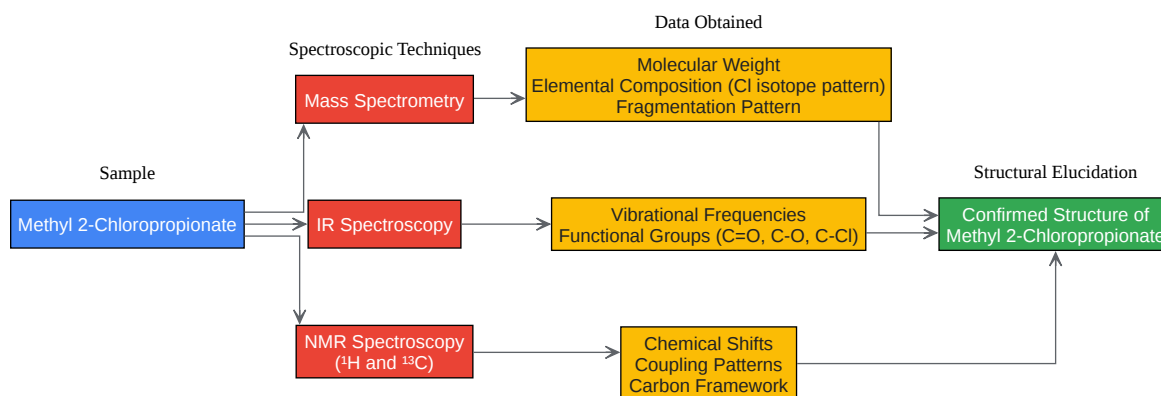
- **Sample Introduction:** For a volatile liquid like **methyl 2-chloropropionate**, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.
- **Ionization:** Electron Impact (EI) ionization is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam, causing ionization and

fragmentation.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **methyl 2-chloropropionate**, showing how each technique contributes to the final structural determination.



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Caption: Workflow of Spectroscopic Analysis for **Methyl 2-chloropropionate**.

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References

- 1. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-chloropropionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095975#methyl-2-chloropropionate-spectroscopic-data-nmr-ir-mass-spec]

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Phone: (601) 213-4426

Email: info@benchchem.com